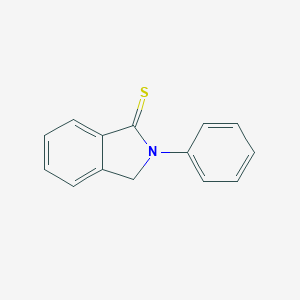
2-Phenyl-1-isoindolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PIT and is a member of the thioindigo family of compounds. This compound has been shown to have a wide range of potential applications in the field of scientific research, including its use in the synthesis of new materials, as well as its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-isoindolinethione is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This mechanism of action may be responsible for the compound's ability to act as a building block for the synthesis of new materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have potential therapeutic applications. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Phenyl-1-isoindolinethione in laboratory experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of new materials, making it a valuable tool for researchers working in materials science. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2-Phenyl-1-isoindolinethione. One of the most promising areas of research is the synthesis of new materials using this compound as a building block. Researchers are also interested in exploring the potential therapeutic applications of this compound, particularly its anti-inflammatory properties. Additionally, there is interest in developing new synthesis methods for this compound that may improve its yield and purity. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for 2-Phenyl-1-isoindolinethione involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a catalyst. This reaction results in the formation of this compound as the final product. The synthesis of this compound has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is its use in the synthesis of new materials. This compound has been shown to be an effective building block for the synthesis of a variety of new materials, including polymers, dyes, and liquid crystals.
Propriétés
Numéro CAS |
89313-76-8 |
|---|---|
Formule moléculaire |
C14H11NS |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-phenyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C14H11NS/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 |
Clé InChI |
LSMGPJAXAJUTHT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
SMILES canonique |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



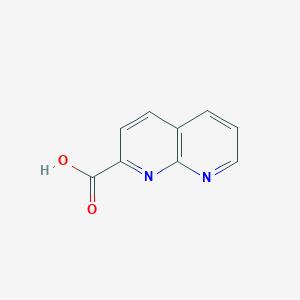
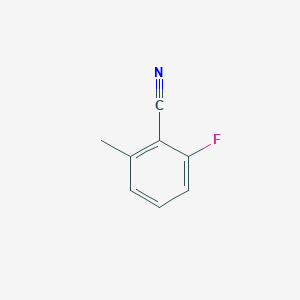
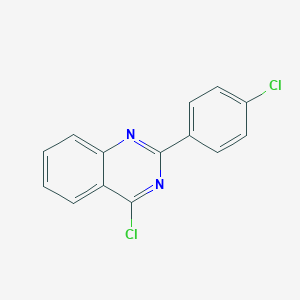
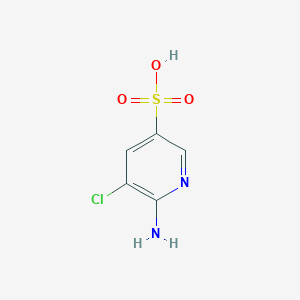
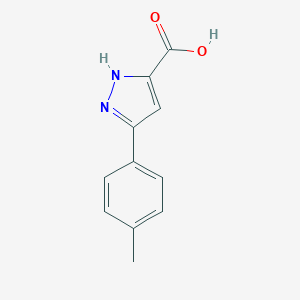
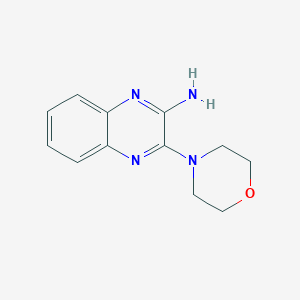
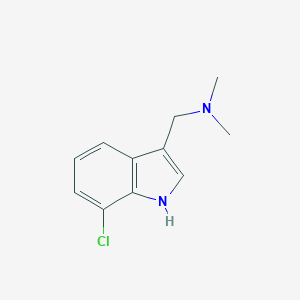
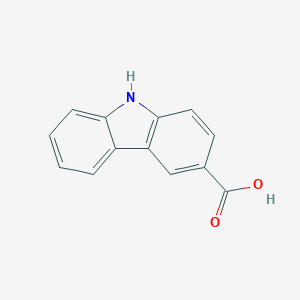
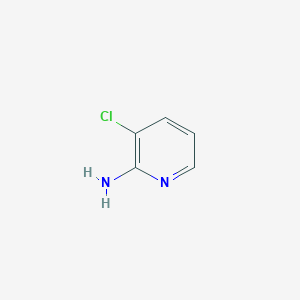
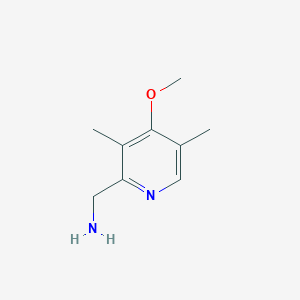
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
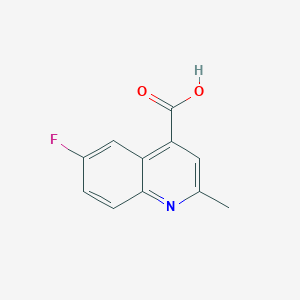
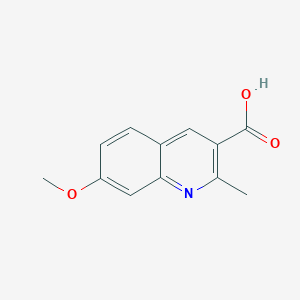
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)